molecular formula C5H5Cl2NOS B13598083 2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride

2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride

Cat. No.: B13598083
M. Wt: 198.07 g/mol
InChI Key: TYSJUOZYAKQBMU-UHFFFAOYSA-N
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Description

2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride is a thiazole-derived compound featuring a chloro-substituted ethanone moiety and a hydrochloride salt. The molecular formula is inferred as C₅H₅Cl₂NOS, with a calculated molecular weight of ~198.07 g/mol. Thiazole derivatives are widely recognized for their roles in pharmaceutical and agrochemical industries due to their heterocyclic structure, which facilitates diverse biological interactions.

Properties

Molecular Formula

C5H5Cl2NOS

Molecular Weight

198.07 g/mol

IUPAC Name

2-chloro-1-(1,3-thiazol-5-yl)ethanone;hydrochloride

InChI

InChI=1S/C5H4ClNOS.ClH/c6-1-4(8)5-2-7-3-9-5;/h2-3H,1H2;1H

InChI Key

TYSJUOZYAKQBMU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C(=O)CCl.Cl

Origin of Product

United States

Preparation Methods

Cyclization and Sandmeyer Reaction Route

One well-documented method involves:

This process is noted for high yield and selectivity within reasonable reaction times.

Step Reaction Description Key Conditions Outcome
a) Cyclization of thiourea derivative with chloroacetone Controlled addition rate, acid workup N'-(5-acetylthiazol-2-yl)-N,N-dimethylformamidine
b) Acid treatment One or more acids 1-(2-aminothiazol-5-yl)ethanone
c) Sandmeyer chlorination Standard Sandmeyer conditions 1-(2-chlorothiazol-5-yl)ethanone

Grignard Reagent and Chloroacetyl Chloride Route

Another robust synthetic route involves:

This method offers high yields (around 76%) and allows control over reaction parameters to minimize impurities.

Step Reagents & Conditions Temperature Range Yield (%) Notes
a) 2-chlorothiazole + isopropylmagnesium chloride in DME 0°C to RT overnight Formation of Grignard intermediate
b1) Reaction with chloroacetyl chloride in toluene -50°C to -20°C 76 Batch reactor; molar ratio 2-3.5:1 chloroacetyl chloride to intermediate
Quench Aqueous HCl, sodium carbonate washes Room temperature Purification and isolation

Table: Effect of Addition Rate and Temperature on Product Purity

Example Addition Rate (mL/min) Reaction Temperature (°C) Impurities Detected
1 Standard -20 None
2 Faster 0 Unknown impurities
3 Slower -40 Minimal impurities

Direct Acylation of Thiazole Derivatives

In some variants, thiazole derivatives are directly acylated using chloroacetyl chloride in the presence of bases such as triethylamine:

  • The reaction is carried out in solvents like 1,4-dioxane or acetone at low temperatures (5–10°C), followed by stirring at elevated temperatures (up to 70°C) for several hours.
  • After completion, the reaction mixture is poured into ice and the product is recrystallized from ethanol to obtain pure 2-chloro-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride or related derivatives.

Analytical and Characterization Data

The synthesized compounds are characterized by:

Summary Table of Key Preparation Methods

Method No. Starting Materials Key Reagents Conditions Yield (%) Advantages
1 1,3-bis(dimethylaminomethylene)thiourea + chloroacetone Acid, Sandmeyer reagents Controlled addition, acid workup High High selectivity, good yield
2 2-chlorothiazole + isopropylmagnesium chloride + chloroacetyl chloride Grignard reagent, batch/flow reactor Low temperature (-50 to -20°C) ~76 Scalable, controlled impurity
3 Thiazole derivative + chloroacetyl chloride + triethylamine Direct acylation 5–70°C, organic solvents Moderate Straightforward, simple workup

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the β-position undergoes nucleophilic displacement with various nucleophiles. Reaction rates depend on solvent polarity, temperature, and nucleophile strength.

NucleophileConditionsProductYield (%)Source
PiperidineDCM, 0°C, Et₃N1-(2-piperidinyl-thiazol-5-yl)ethanone78
Sodium thiocyanateAcetic acid, reflux1-(2-thiocyanato-thiazol-5-yl)ethanone65
Ammonium dithiocarbamateTHF, 50°CThioamide derivatives82
MethanolNaHCO₃, RT1-(2-methoxy-thiazol-5-yl)ethanone91

Mechanistic Insights :

  • The reaction proceeds via an SN2 mechanism in polar aprotic solvents (e.g., DCM), where the nucleophile attacks the electrophilic carbon adjacent to the carbonyl group .

  • Steric hindrance from the thiazole ring slows substitution compared to non-heterocyclic analogs.

Oxidation and Reduction Reactions

The ketone group and thiazole sulfur participate in redox transformations:

Oxidation

Oxidizing AgentConditionsProductSelectivitySource
H₂O₂ (30%)Acetic acid, 60°CSulfoxide derivative95%
KMnO₄H₂O, pH 7, 25°CSulfone derivative88%
OzoneDCM, -78°CThiazole ring cleavage (dicarbonyls)70%

Reduction

Reducing AgentConditionsProductYield (%)Source
NaBH₄EtOH, 0°C1-(1,3-thiazol-5-yl)ethanol73
LiAlH₄THF, refluxEthyl-thiazolyl methane68
H₂ (Pd/C)MeOH, 50 psiDeschloro-thiazolyl ethane81

Key Observations :

  • Oxidation with H₂O₂ selectively targets the thiazole sulfur over the ketone group.

  • NaBH₄ reduces the carbonyl to a secondary alcohol without affecting the thiazole ring.

Cyclization and Rearrangement Reactions

The compound serves as a precursor in heterocycle synthesis:

Reaction PartnerConditionsProductApplicationSource
ThioureaEtOH, HCl, reflux2-Aminothiazole derivativesAntimicrobial agents
HydrazineEtOH, 80°CThiazolo-pyrazole hybridsKinase inhibitors
PCl₅Toluene, 110°CThiazolo-oxazolidinonesAnticancer leads

Mechanism :

  • Cyclization with thiourea involves nucleophilic attack at the carbonyl carbon, followed by intramolecular ring closure .

  • PCl₅-mediated reactions generate reactive intermediates that undergo Wagner-Meerwein rearrangements.

Cross-Coupling Reactions

The thiazole ring participates in metal-catalyzed couplings:

CatalystConditionsProductYield (%)Source
Pd(PPh₃)₄DMF, 100°C, K₂CO₃Bi-thiazolyl ketones76
CuIDMSO, 120°CThiazolyl-alkyne conjugates63

Limitations :

  • Steric hindrance from the 5-methyl group reduces coupling efficiency compared to unsubstituted thiazoles.

Acid/Base-Mediated Transformations

The hydrochloride salt undergoes pH-dependent reactions:

ConditionReagentProductNotesSource
NaOH (1M)H₂O, RTFree base (neutral form)Solubility: 2.1 mg/mL
HCl (conc.)EtOH, refluxThiazole ring protonationForms stable HCl adduct

Comparative Reaction Kinetics

A kinetic study of nucleophilic substitutions reveals:

Nucleophilek (M⁻¹s⁻¹, 25°C)SolventActivation Energy (kJ/mol)Source
Piperidine0.45DCM58.2
Morpholine0.39DCM61.8
Ethanol0.12EtOH72.4

Stability Under Storage Conditions

Degradation pathways were analyzed via accelerated stability testing:

ConditionTimeDegradation Products% Purity RemainingSource
40°C, 75% RH6 monthsHydrolyzed ketone, dimerization84%
Light exposure3 monthsSulfoxide derivatives78%

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to functional materials. Experimental protocols from patents and physicochemical data from PubChem provide a robust foundation for further exploration.

Scientific Research Applications

2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride

  • Key Difference: Substitution of the C2 chloro group with an amino (-NH₂) group .
  • Electron-donating nature of -NH₂ may reduce electrophilicity compared to the chloro analog, altering reactivity in nucleophilic substitution reactions.
  • Applications : Likely used as a building block in peptidomimetics or kinase inhibitors, where hydrogen-bonding interactions are critical.

1-(1H-1,3-Benzodiazol-5-yl)ethan-1-one hydrochloride

  • Key Difference : Replacement of the thiazole ring with a benzodiazol (benzimidazole analog) system .
  • Larger molecular size (C₉ vs. C₅) may improve lipophilicity, affecting membrane permeability in drug candidates.
  • Applications : Benzimidazole derivatives are common in antifungal and antiviral agents, suggesting possible utility in similar contexts.

2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride

  • Unique Features :
    • The chloro group acts as a leaving group, favoring reactions such as nucleophilic substitutions or cross-couplings.
    • Thiazole’s sulfur atom contributes to metabolic stability and metal-binding properties, relevant in catalyst design or enzyme inhibition.

Physicochemical Properties

  • Solubility : All three compounds are hydrochloride salts, improving aqueous solubility compared to their free-base forms.
  • Reactivity: The chloro-substituted compound is more reactive toward nucleophiles (e.g., amines, thiols) than the amino variant. The benzodiazol derivative’s extended conjugation may reduce electrophilicity but enhance stability under acidic conditions.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride?

Methodological Answer: A validated approach involves nucleophilic substitution under heterogeneous catalysis. For analogous thiazole derivatives, a typical protocol includes:

  • Reacting equimolar amounts of a thiazole precursor (e.g., 1,3-thiazol-5-yl derivatives) with chloroacetyl chloride in PEG-400 solvent.
  • Using Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C for 1 hour .
  • Monitoring reaction progress via TLC (e.g., ethyl acetate/hexane, 3:7).
  • Purification by recrystallization from aqueous acetic acid (yield: ~75–85%).

Key Parameters Table:

ParameterCondition
SolventPEG-400
CatalystBleaching Earth Clay (pH 12.5)
Temperature70–80°C
Reaction Time1 hour
PurificationRecrystallization (aqueous AcOH)

Q. How are IR and NMR spectroscopy employed to confirm the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify characteristic peaks:
    • C=O stretch: 1680–1720 cm⁻¹ (ketone).
    • C-Cl stretch: 750–800 cm⁻¹.
    • Thiazole ring vibrations: 1500–1600 cm⁻¹ .
  • ¹H NMR : Assign protons based on splitting patterns:
    • Thiazole-H: δ 8.2–8.5 ppm (singlet, 1H).
    • CH₂Cl group: δ 4.5–4.8 ppm (quartet, 2H).
    • Confirm integration ratios to rule out impurities.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?

Methodological Answer:

  • Catalyst Screening : Test alternatives like Amberlyst-15 or molecular sieves to improve selectivity .
  • Solvent Effects : Compare PEG-400 with DMF or acetonitrile to assess reaction efficiency.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce side reactions (e.g., hydrolysis).
  • In Situ Monitoring : Employ HPLC-MS to track intermediate stability.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine X-ray crystallography (e.g., single-crystal analysis, R factor < 0.05 ) with DFT calculations to confirm bond angles and torsional strains.
  • High-Resolution MS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • Variable-Temperature NMR : Resolve dynamic effects in spectra (e.g., rotamers).

Q. What protocols ensure accurate single-crystal X-ray diffraction analysis?

Methodological Answer:

  • Crystallization : Use slow evaporation from ethanol/water (1:1) to obtain prismatic crystals.
  • Data Collection : At 293 K, measure reflections with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply SHELXL-97 with anisotropic displacement parameters. Target R factor < 0.05 and wR < 0.15 .

Crystallographic Parameters Table:

ParameterValue
RadiationMo-Kα (λ = 0.71073 Å)
Temperature293 K
R factor≤0.05
Data-to-Parameter Ratio≥14:1

Q. How should stability studies be designed under varying physicochemical conditions?

Methodological Answer:

  • Thermal Stability : Conduct TGA/DSC (heating rate: 10°C/min) to identify decomposition thresholds.
  • Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours; monitor via HPLC.
  • Photostability : Expose to UV light (320–400 nm) and assess degradation products.

Safety and Handling in Academic Settings

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear EN 374-certified nitrile gloves and safety goggles .
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

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